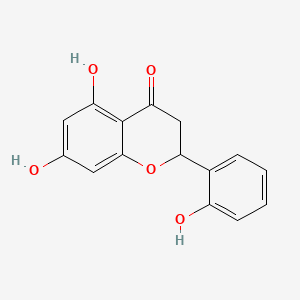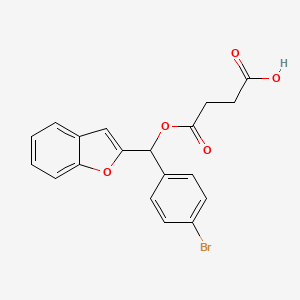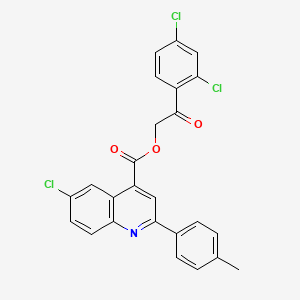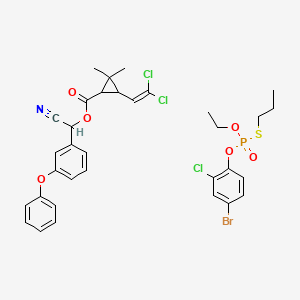![molecular formula C31H48O4 B14164553 2,2'-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol] CAS No. 923984-43-4](/img/structure/B14164553.png)
2,2'-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol] is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and plastics. The compound’s structure features two phenolic rings connected by a methylene bridge, with tert-butyl and hydroxypentyl groups enhancing its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol] typically involves the condensation of 6-tert-butyl-4-(5-hydroxypentyl)phenol with formaldehyde. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. The process involves:
Condensation Reaction: The phenolic compound reacts with formaldehyde in the presence of an acid or base catalyst.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Industrial production also involves stringent quality control measures to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
2,2’-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Reduced phenolic derivatives.
Substitution Products: Ethers, esters, and other substituted phenolic compounds.
科学的研究の応用
2,2’-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of plastics and rubbers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed as a stabilizer in the production of various materials, including plastics, rubbers, and coatings.
作用機序
The antioxidant properties of 2,2’-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol] are primarily due to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability and effectiveness as an antioxidant. The hydroxypentyl groups further contribute to its reactivity and solubility in various media.
類似化合物との比較
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(4-ethyl-6-tert-butylphenol)
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
Uniqueness
2,2’-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol] stands out due to its unique combination of tert-butyl and hydroxypentyl groups, which enhance its antioxidant properties and solubility. Compared to similar compounds, it offers improved stability and effectiveness in various applications, making it a valuable additive in industrial and research settings.
特性
CAS番号 |
923984-43-4 |
|---|---|
分子式 |
C31H48O4 |
分子量 |
484.7 g/mol |
IUPAC名 |
2-tert-butyl-6-[[3-tert-butyl-2-hydroxy-5-(5-hydroxypentyl)phenyl]methyl]-4-(5-hydroxypentyl)phenol |
InChI |
InChI=1S/C31H48O4/c1-30(2,3)26-19-22(13-9-7-11-15-32)17-24(28(26)34)21-25-18-23(14-10-8-12-16-33)20-27(29(25)35)31(4,5)6/h17-20,32-35H,7-16,21H2,1-6H3 |
InChIキー |
LAZPWDNZXJKOMJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)CCCCCO)C(C)(C)C)O)CCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-dibenzo[b,f]azepin-5-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B14164474.png)
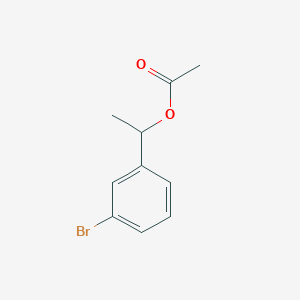
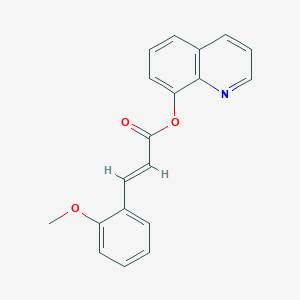
![1,3-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14164497.png)
![2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-cyclopentylacetamide](/img/structure/B14164498.png)


